6-Bromo-2-naphthyl acetate
Overview
Description
6-Bromo-2-naphthyl acetate is an organic compound with the empirical formula C12H9BrO2 . It has a molecular weight of 265.10 .
Synthesis Analysis
The synthesis of this compound involves a multi-step reaction . The process includes the use of tin, hydrochloric acid, alcohol, glacial acetic acid, bromine, and tin (II)-chloride .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringCC(=O)Oc1ccc2cc(Br)ccc2c1
. Physical and Chemical Properties Analysis
This compound is a white powder with a light yellow cast . It is soluble in chloroform . The compound should be stored at a temperature of -20°C .Scientific Research Applications
1. Use in Organic Chemistry Education
6-Bromo-2-naphthyl acetate is utilized in organic chemistry education. A study demonstrated its use in a discovery-oriented capstone project for second-year organic laboratory students. Students performed reactions between this compound and other naphthyl acetate derivatives with the diazonium salt Fast-Red TR, exploring the rate-limiting steps in ester hydrolysis and electrophilic aromatic substitution (Mascarenhas, 2008).
2. Photochemistry Research
The compound has been studied in the field of photochemistry. Research on 6-bromo-2-naphthols, including this compound, involved understanding their behavior in various solvents and the generation of electrophilic carbene intermediates. This study provided insights into the photochemical reactions and potential applications in synthetic organic chemistry (Pretali et al., 2009).
3. Catalysis and Reaction Mechanisms
This compound is used in studies exploring new catalysis mechanisms and reaction pathways. A 2022 study demonstrated its role in photoacid-catalyzed acetalization of carbonyls with alcohols, highlighting its utility in understanding and developing novel catalytic processes (Saway et al., 2022).
4. Application in Synthesis of Other Chemicals
The compound serves as an intermediate in the synthesis of other chemicals. It has been used in the synthesis of various naphthol derivatives, contributing to the development of new synthetic routes for pharmaceuticals and other organic compounds (Ai, 2002).
5. Studies in Spectroscopy
Research has been conducted on the spectroscopic properties of this compound derivatives, such as 6-bromo-2-naphthoic acid. These studies are crucial in understanding the photophysical properties of naphthyl-based compounds and their applications in materials science and analytical chemistry (Ushakou & Wróblewski, 2019).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been known to interact with enzymes such as β-glycosidases .
Mode of Action
It’s structurally similar compound, 6-bromo-2-naphthyl β-d-glucopyranoside, serves as a substrate for β-glycosidases . When hydrolyzed, it forms an insoluble colored product .
Biochemical Pathways
It’s structurally similar compound, 6-bromo-2-naphthyl β-d-glucopyranoside, is known to be involved in the hydrolysis reaction catalyzed by β-glycosidases .
Result of Action
Its structurally similar compound, 6-bromo-2-naphthyl β-d-glucopyranoside, forms an insoluble colored product upon hydrolysis .
Action Environment
It’s structurally similar compound, 6-bromo-2-naphthyl β-d-glucopyranoside, is known to be involved in reactions that are influenced by environmental conditions .
Biochemical Analysis
Biochemical Properties
6-Bromo-2-naphthyl acetate plays a significant role in biochemical reactions, particularly in the study of enzyme activity. It is often used as a substrate in enzyme assays to measure the activity of esterases and lipases. When hydrolyzed by these enzymes, this compound releases 6-bromo-2-naphthol, which can be detected spectrophotometrically . This interaction is crucial for understanding the catalytic mechanisms of these enzymes and their role in metabolic processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the hydrolysis product, 6-bromo-2-naphthol, can act as a signaling molecule, affecting pathways involved in cell growth and differentiation . Additionally, this compound has been used to study the regulation of gene expression by monitoring the activity of specific esterases and lipases in different cell types .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with enzymes such as esterases and lipases. The compound is hydrolyzed by these enzymes, resulting in the release of 6-bromo-2-naphthol and acetic acid . This hydrolysis reaction is essential for studying enzyme kinetics and understanding the catalytic mechanisms of these enzymes. Additionally, the hydrolysis product, 6-bromo-2-naphthol, can interact with other biomolecules, influencing various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable when stored at -20°C, but it can degrade over time when exposed to light and air . Long-term studies have shown that the hydrolysis product, 6-bromo-2-naphthol, can accumulate in cells and tissues, potentially leading to changes in cellular function . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can be used to study enzyme activity and metabolic processes . At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal metabolic functions . These dosage effects are critical for determining the safe and effective use of the compound in research.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with esterases and lipases. The hydrolysis of this compound by these enzymes produces 6-bromo-2-naphthol and acetic acid, which can further participate in various metabolic reactions . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential impact on metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function . Understanding the transport and distribution of this compound is crucial for elucidating its role in cellular processes and its potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Studies have shown that the compound can localize to the cytoplasm, nucleus, and other cellular compartments, where it exerts its effects on enzyme activity and cellular processes . This localization is important for understanding the compound’s mechanism of action and its potential impact on cellular function.
Properties
IUPAC Name |
(6-bromonaphthalen-2-yl) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO2/c1-8(14)15-12-5-3-9-6-11(13)4-2-10(9)7-12/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQUUGRFWVXBEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00212843 | |
Record name | 6-Bromo-2-naphthyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00212843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6343-72-2 | |
Record name | 2-Naphthalenol, 6-bromo-, 2-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6343-72-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-2-naphthyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006343722 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC49741 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49741 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 6-Bromo-2-naphthyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00212843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-2-naphthyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.127 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 6-Bromo-2-naphthyl acetate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZG7DF5GHC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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